molecular formula C19H23NO4S2 B2964359 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS No. 1448124-32-0

1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Cat. No. B2964359
CAS RN: 1448124-32-0
M. Wt: 393.52
InChI Key: MQMPWXWJJMVJFC-UHFFFAOYSA-N
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Description

The compound “1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine” is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also contains sulfonyl groups attached to a 3-methylbenzyl group and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered piperidine ring, along with the sulfonyl groups attached to the 3-methylbenzyl and phenyl groups . The exact three-dimensional structure would depend on the specific stereochemistry at the carbon atoms in the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups, which are electron-withdrawing and could potentially make the adjacent carbon atoms more susceptible to nucleophilic attack . The piperidine ring could also participate in various reactions, depending on its substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl groups could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Cyclin-dependent Kinase Inhibitors

Research has explored the oxidation of beta-Piperidinoethylsulfides to intermediates, which undergo Cope-type elimination to yield beta-aminoethylsulfones. These compounds, when linked appropriately, can inhibit cyclin-dependent kinases like CDK2, which are crucial for cell cycle regulation. Such inhibitors have potential applications in cancer therapy due to their ability to halt the proliferation of cancer cells. The methodology developed in this context shows promise for multiple applications in medicinal chemistry, indicating a broad utility in drug discovery and development (Griffin et al., 2006).

Heterocyclic Chemistry

The compound has been implicated in the synthesis of various heterocyclic systems, such as thieno[2,3-c]pyridines and related structures. These heterocycles have diverse applications in pharmaceuticals and agrochemicals, showcasing the versatility of 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine in synthesizing biologically active molecules (El-Kashef et al., 2007).

Radical-Scavenging Activity

Compounds derived from or related to 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine have been studied for their radical-scavenging activities. Such properties are crucial in developing antioxidants, which can mitigate oxidative stress, a contributing factor to various chronic diseases, including cancer and cardiovascular diseases. The research into these compounds' antioxidant capabilities further underscores their potential in therapeutic applications (Duan et al., 2007).

Anticancer Agents

A series of studies have focused on the synthesis and evaluation of derivatives as promising anticancer agents. By manipulating the molecular structure around the core of 1-((3-Methylbenzyl)sulfonyl)-4-(phenylsulfonyl)piperidine, researchers aim to discover potent inhibitors against various cancer cell lines. These efforts highlight the compound's significance in the ongoing search for more effective cancer treatments (Rehman et al., 2018).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

4-(benzenesulfonyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-16-6-5-7-17(14-16)15-25(21,22)20-12-10-19(11-13-20)26(23,24)18-8-3-2-4-9-18/h2-9,14,19H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMPWXWJJMVJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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